![molecular formula C11H11NO2 B185562 (5-Methyl-2-furyl)(pyridin-3-yl)methanol CAS No. 356554-26-2](/img/structure/B185562.png)
(5-Methyl-2-furyl)(pyridin-3-yl)methanol
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Overview
Description
“(5-Methyl-2-furyl)(pyridin-3-yl)methanol” is a research chemical with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is (5-methylfuran-2-yl)-pyridin-3-ylmethanol.
Molecular Structure Analysis
The SMILES string for “this compound” isCC1=CC=C(O1)C(C2=CN=CC=C2)O
. The InChI string is InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 313.1 ℃ at 760 mmHg and a density of 1.187 g/cm^3.Mechanism of Action
The mechanism of action of (5-Methyl-2-furyl)(pyridin-3-yl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Methyl-2-furyl)(pyridin-3-yl)methanol in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. This compound has also been shown to have low toxicity and good stability, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (5-Methyl-2-furyl)(pyridin-3-yl)methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the anti-cancer and neuroprotective effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential as a therapeutic agent.
Synthesis Methods
(5-Methyl-2-furyl)(pyridin-3-yl)methanol can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanol with 5-methylfurfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to a second reaction with sodium borohydride to yield the final product, this compound. The overall yield of this process is around 60%.
Scientific Research Applications
(5-Methyl-2-furyl)(pyridin-3-yl)methanol has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Safety and Hazards
properties
IUPAC Name |
(5-methylfuran-2-yl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIUQPRKJRSLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349472 |
Source
|
Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356554-26-2 |
Source
|
Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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